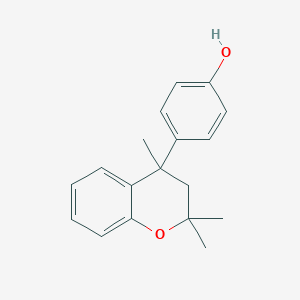

Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-

Description

The exact mass of the compound Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527817. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2,4-trimethyl-3H-chromen-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYDGGNWZUHESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883388 | |

| Record name | 4-(4'-Hydroxyphenyl)-2,2,4-trimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-41-3 | |

| Record name | Chroman I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4'-Hydroxyphenyl)-2,2,4-trimethylchroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianin's compound | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dianin's compound | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dianin's compound | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4'-Hydroxyphenyl)-2,2,4-trimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4'-HYDROXYPHENYL)-2,2,4-TRIMETHYLCHROMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90766708Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-, commonly referred to as Dianin's compound, is a phenolic compound with potential biological activities. Its molecular formula is CHO, and it has garnered interest in pharmacological research due to its diverse biological properties.

The compound has a molecular weight of 268.35 g/mol and exhibits the following physical properties:

- Melting Point : 140°C

- Boiling Point : 390.7°C

- Density : 1.087 g/cm³

- LogP : 4.259 (indicating lipophilicity) .

Antioxidant Properties

Dianin's compound has been studied for its antioxidant capabilities. Research indicates that phenolic compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the hydroxyl groups present in its structure .

Anticancer Activity

Studies have shown that phenolic compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that Dianin's compound exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of Dianin's compound have also been explored. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This action may provide therapeutic benefits in conditions like arthritis and cardiovascular diseases.

Study on Anticancer Activity

A significant study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Dianin's compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspases .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

Anti-inflammatory Study

In another study focusing on inflammation, Dianin's compound was shown to reduce the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory conditions .

Scientific Research Applications

Pharmaceutical Applications

Phenol derivatives are widely recognized for their biological activities. The compound has been studied for its potential as an antioxidant and anti-inflammatory agent .

Case Study: Antioxidant Activity

Research indicates that compounds similar to phenol can scavenge free radicals, thereby protecting cells from oxidative stress. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant properties, which could be beneficial in preventing chronic diseases such as cancer and cardiovascular disorders .

Material Science

The unique properties of phenolic compounds make them valuable in material science, particularly in the development of polymers and composite materials .

Application in Composite Materials

Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)- has been utilized in the synthesis of phenolic resins. These resins are known for their high thermal stability and resistance to chemical degradation. A study highlighted its use in creating lightweight composite materials for aerospace applications, showcasing improved mechanical properties compared to traditional materials .

Agricultural Applications

In agriculture, phenolic compounds have been explored for their role in plant defense mechanisms and as natural pesticides.

Natural Pesticide Development

Research has shown that phenolic compounds can disrupt the life cycle of pests. A field study demonstrated that formulations containing phenol derivatives effectively reduced pest populations in crops while being less harmful to beneficial insects compared to synthetic pesticides .

Cosmetic Industry

Due to their antioxidant properties, phenolic compounds are increasingly used in cosmetic formulations aimed at skin protection and anti-aging.

Case Study: Skin Care Products

A clinical trial assessed the efficacy of a cream containing this phenolic compound on skin hydration and elasticity. Results indicated significant improvements in skin texture and reduced signs of aging after consistent application over eight weeks .

Q & A

Q. What are the established synthetic routes for Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-?

A palladium(0)-catalyzed [4+2] annulation strategy has been reported for synthesizing structurally related 3,4-dihydro-2H-1-benzopyrans. This method involves reacting salicylaldehydes with propargyl carbonates in the presence of a formate reductant, yielding high regioselectivity and moderate to good yields . For the target compound, modifications to substituent positions (e.g., methyl groups) may require optimization of reaction parameters such as catalyst loading, solvent polarity, and temperature.

Q. How can spectroscopic techniques characterize the structure of this compound?

Key characterization methods include:

- IR spectroscopy : To identify hydroxyl (-OH) and aromatic C-H stretches.

- NMR (¹H/¹³C) : To resolve the benzopyran ring system, methyl groups, and phenol protons. For example, the 3,4-dihydro-2H-1-benzopyran core typically shows distinct multiplet patterns for protons on the dihydro ring .

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns. For example, the molecular ion peak for a related compound (CAS 113386-18-8) was observed at m/z 240.2970 .

Q. What are the primary stability considerations for this compound under laboratory conditions?

The phenol group is prone to oxidation, necessitating storage under inert atmospheres (e.g., nitrogen) and protection from light. Stability tests using HPLC or TLC under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How do steric effects from the 2,2,4-trimethyl substituents influence reactivity in catalytic transformations?

The methyl groups may hinder access to the benzopyran core, affecting reaction kinetics. For example, in palladium-catalyzed reactions, steric bulk can reduce catalyst turnover by slowing oxidative addition or reductive elimination steps. Computational modeling (e.g., DFT calculations) can predict transition-state geometries and guide ligand selection to mitigate steric hindrance .

Q. What strategies resolve contradictions in biological activity data for benzopyran derivatives?

Discrepancies in reported bioactivity (e.g., receptor binding vs. cellular assays) may arise from isomerism, impurities, or assay conditions. For example:

- Chiral resolution : Use chiral HPLC or enzymatic methods to separate enantiomers, as stereochemistry significantly impacts biological interactions .

- Purity validation : Employ orthogonal analytical methods (e.g., LC-MS, NMR) to rule out byproducts like 4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran derivatives .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like G-protein-coupled receptors or enzymes. For example, the phenol group’s hydrogen-bonding capacity may anchor the compound to active sites, while the benzopyran core provides hydrophobic interactions. Validation via mutagenesis studies or SAR analysis is critical .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Key challenges include:

- Catalyst deactivation : Pd(0) catalysts may aggregate or oxidize in large-scale reactions. Continuous-flow systems or immobilized catalysts (e.g., Pd on carbon) can improve stability .

- Solvent optimization : Switch from polar aprotic solvents (e.g., DMF) to greener alternatives (e.g., ethanol/water mixtures) to reduce environmental impact without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.